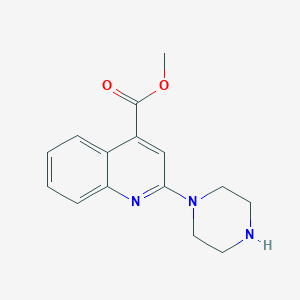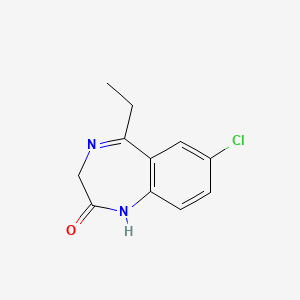![molecular formula C15H25N3O3S2 B10867806 4-[2-({[3-(Propan-2-yloxy)propyl]carbamothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B10867806.png)
4-[2-({[3-(Propan-2-yloxy)propyl]carbamothioyl}amino)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-({[(3-ISOPROPOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)ETHYL]-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a benzenesulfonamide group, an isopropoxypropylamino group, and a carbothioyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({[(3-ISOPROPOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)ETHYL]-1-BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonamide through a reaction with ammonia.
Introduction of the Amino Group: The next step involves the introduction of the 3-isopropoxypropylamino group. This can be achieved through a nucleophilic substitution reaction where the benzenesulfonamide reacts with 3-isopropoxypropylamine under controlled conditions.
Formation of the Carbothioyl Linkage: The final step involves the formation of the carbothioyl linkage. This is typically achieved through the reaction of the intermediate product with carbon disulfide and a suitable base, followed by the addition of an alkylating agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid or a sulfone.
Substitution: The amino and isopropoxy groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Alcohols, ketones.
Reduction Products: Sulfonic acids, sulfones.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 4-[2-({[(3-ISOPROPOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)ETHYL]-1-BENZENESULFONAMIDE can be used to study enzyme interactions, particularly those involving sulfonamide groups. It can also serve as a probe to investigate cellular uptake mechanisms due to its amphiphilic nature.
Medicine
Medically, this compound has potential as a drug candidate. Its sulfonamide group is known for its antibacterial properties, and the compound’s overall structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups. It can also serve as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[2-({[(3-ISOPROPOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)ETHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The isopropoxypropylamino group can enhance the compound’s binding affinity to its targets, while the carbothioyl linkage can participate in covalent bonding with nucleophilic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-({[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO)ETHYL]-1-BENZENESULFONAMIDE
- 4-[2-({[(3-ETHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)ETHYL]-1-BENZENESULFONAMIDE
- 4-[2-({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)ETHYL]-1-BENZENESULFONAMIDE
Uniqueness
The uniqueness of 4-[2-({[(3-ISOPROPOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)ETHYL]-1-BENZENESULFONAMIDE lies in its specific functional groups, which confer distinct chemical properties and biological activities. The isopropoxy group, in particular, can influence the compound’s solubility and membrane permeability, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of 4-[2-({[(3-ISOPROPOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)ETHYL]-1-BENZENESULFONAMIDE, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C15H25N3O3S2 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
1-(3-propan-2-yloxypropyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea |
InChI |
InChI=1S/C15H25N3O3S2/c1-12(2)21-11-3-9-17-15(22)18-10-8-13-4-6-14(7-5-13)23(16,19)20/h4-7,12H,3,8-11H2,1-2H3,(H2,16,19,20)(H2,17,18,22) |
InChI Key |
SLHWXXNDDBVBCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=S)NCCC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Z)-(5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B10867741.png)
![N,N'-[disulfanediylbis(4,5,6,7-tetrahydro-1-benzothiene-3,2-diyl)]dibenzamide](/img/structure/B10867752.png)
![Ethyl 2-{[3-(4-methylphenyl)-4-oxo-1,3,4,5,6,7,8,9-octahydro-2H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetate](/img/structure/B10867771.png)
![N-(5-bromo-1,3-thiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B10867777.png)
![4-{3-[(2-Amino-3-ethoxy-3-oxopropyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B10867780.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10867785.png)
![4-methoxy-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B10867792.png)
![3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B10867796.png)
![N-(4-fluorophenyl)-4-[2-({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide](/img/structure/B10867802.png)
![1,4,5,7-tetramethyl-6-[5-methyl-4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B10867809.png)
![(2E)-3-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid](/img/structure/B10867811.png)
![N-{[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamoyl}-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B10867815.png)
